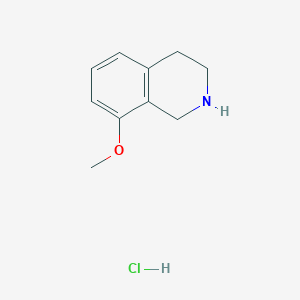

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Übersicht

Beschreibung

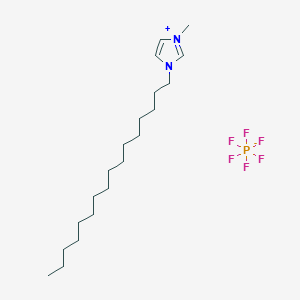

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has been the subject of various synthetic and pharmacological studies. It is a derivative of tetrahydroisoquinoline, a structural motif present in a variety of natural products and pharmacologically active molecules.

Synthesis Analysis

The synthesis of 8-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through different synthetic routes. One approach involves the Vilsmeier formylation of N-[2-(3,5-dimethoxyphenyl)ethyl]-trifluoroacetamide, followed by cyclization and selective demethylation to yield the title compound . Another method combines catalytic hydrogenation with classical resolution to produce optically pure derivatives of the compound . Additionally, the synthesis of methoxylated tetrahydroisoquinolinium derivatives has been reported, which includes the introduction of methoxy groups at various positions on the tetrahydroisoquinoline ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a methoxy group at the 8-position of the tetrahydroisoquinoline core. The structural variations and substituents on the tetrahydroisoquinoline ring influence the binding affinity to biological targets, such as apamin-sensitive Ca2+-activated K+ channels .

Chemical Reactions Analysis

The chemical reactivity of this compound includes its ability to undergo various functional group transformations. For instance, selective demethylation and phosphorylation reactions have been employed in the synthesis of the compound . The compound's derivatives have also been synthesized through reactions such as the Bischler-Napieralski reaction, reduction, and dehydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the tetrahydroisoquinoline ring. For example, the introduction of a naphthyl group at the C-1 position can lead to an increase in lipophilicity and affinity for certain biological targets . The partition coefficients, antibacterial activity, and antiplaque activity of hydroxyquinoline derivatives have been determined, providing insights into their physicochemical characteristics and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Dopamine Antagonist Research

Research conducted by Ellefson et al. (1980) explored the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines as dopamine antagonists, evaluating their potential as antipsychotic agents. These compounds were compared with standard neuroleptic agents, although they did not substantiate their usefulness as antipsychotic agents in in vivo evaluations (Ellefson, Prodan, Brougham, & Miller, 1980).

Synthesis and Ring-Opening Studies

Birch et al. (1975) conducted a study on the synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularine. This research involved oxidative coupling and treatment with hydrochloric acid, exploring the mechanisms of ring-opening in tetrahydroisoquinoline derivatives (Birch, Jackson, Shannon, & Stewart, 1975).

Neuropathic Pain Treatment Research

Ogiyama et al. (2015) discovered an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for treating neuropathic pain, without CYP inhibition liability. This research demonstrated the potential of 8-methoxytetrahydroisoquinoline derivatives in neuropathic pain management (Ogiyama et al., 2015).

Synthesis of Tetrahydroisoquinolines

Kashdan et al. (1982) examined the synthesis of 1,2,3,4-tetrahydroisoquinolines, exploring different methods and structural aspects. Their work contributes to the understanding of the synthesis processes for tetrahydroisoquinoline derivatives, which is fundamental for further applications in pharmacology and chemistry (Kashdan, Schwartz, & Rapoport, 1982).

Antiglioma Agent Research

Patil et al. (2010) synthesized novel tetrahydroisoquinoline analogs and evaluated their antiglioma activity. They identified specific derivatives that showed improved potency and selectivity against rat glioma cells, highlighting the potential of these compounds in cancer treatment (Patil et al., 2010).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities Thiq-based compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs can react with aldehydes, ketones, or imines to generate exo-iminium ion, which can isomerize to a more stable endo-iminium ion . This reaction might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Thiq-based compounds are known to influence various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

A related study on 1,2,3,4-tetrahydroisoquinoline derivatives concluded that these compounds exhibited acceptable pharmacodynamic and pharmacokinetic properties .

Result of Action

Thiq-based compounds are known for their diverse biological activities, including potential effects against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQVRPDJGDAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662887 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24693-40-1 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

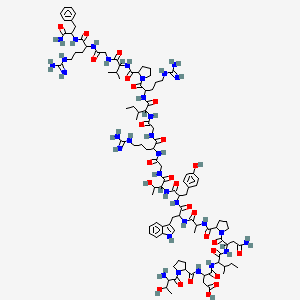

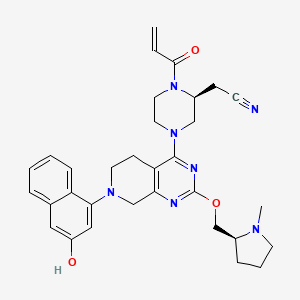

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

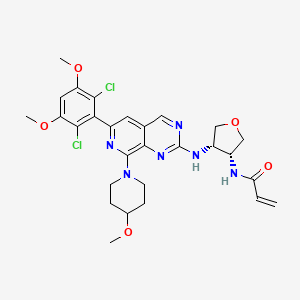

![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)

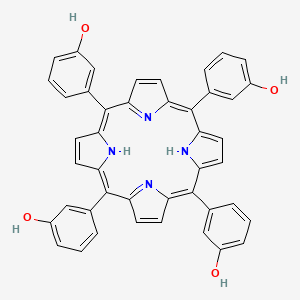

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)